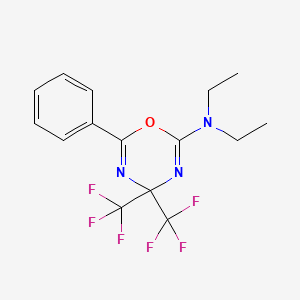![molecular formula C28H30N4O4 B15020753 N~2~,N~2~'-(benzene-1,3-diyldimethanediyl)bis[N~1~-(2,4-dimethylphenyl)ethanediamide]](/img/structure/B15020753.png)
N~2~,N~2~'-(benzene-1,3-diyldimethanediyl)bis[N~1~-(2,4-dimethylphenyl)ethanediamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DIMETHYLPHENYL)-N’-{[3-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)PHENYL]METHYL}ETHANEDIAMIDE is a complex organic compound characterized by its unique structure and potential applications in various fields of scientific research. This compound is notable for its intricate molecular arrangement, which includes multiple phenyl groups and amide linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-N’-{[3-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)PHENYL]METHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions: Utilizing amines and carboxylic acids or their derivatives.
Coupling Reactions: Employing reagents like carbodiimides to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and high-throughput screening are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-N’-{[3-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)PHENYL]METHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-N’-{[3-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)PHENYL]METHYL}ETHANEDIAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-(2,4-DIMETHYLPHENYL)-N’-{[3-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)PHENYL]METHYL}ETHANEDIAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- BIS-(3,4-DIMETHYL-PHENYL)-METHANONE
- SODIUM, 2-(2,3-DIMETHYL-PHENYLAMINO)-BENZOATE
Uniqueness
N-(2,4-DIMETHYLPHENYL)-N’-{[3-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)PHENYL]METHYL}ETHANEDIAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its multiple phenyl groups and amide linkages contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H30N4O4 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[[3-[[[2-(2,4-dimethylanilino)-2-oxoacetyl]amino]methyl]phenyl]methyl]-N'-(2,4-dimethylphenyl)oxamide |
InChI |
InChI=1S/C28H30N4O4/c1-17-8-10-23(19(3)12-17)31-27(35)25(33)29-15-21-6-5-7-22(14-21)16-30-26(34)28(36)32-24-11-9-18(2)13-20(24)4/h5-14H,15-16H2,1-4H3,(H,29,33)(H,30,34)(H,31,35)(H,32,36) |
InChI Key |
CEQGQNDMDMLERN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)CNC(=O)C(=O)NC3=C(C=C(C=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3-phenoxyphenyl)methylidene]tetradecanehydrazide](/img/structure/B15020676.png)
![4-(4-fluorophenyl)-8-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15020679.png)
![3-amino-N-(4-carbamoylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15020683.png)


![2-Benzyl-6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15020708.png)
![2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B15020715.png)
![3-[(4-Iodophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B15020722.png)

![N-({N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15020731.png)
![6-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B15020735.png)
![4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15020741.png)
![Methyl 4-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}benzoate](/img/structure/B15020748.png)
